ALR-6

Inflammation Leukotriene Biosynthesis Macrophage Biology

Researchers dissecting the arachidonic acid cascade require a FLAP antagonist that spares direct 5-LOX to isolate mechanistic pathways without confounding off-target effects. • Selective FLAP antagonist: inhibits 5-LOX product formation >80% in pro-inflammatory M1-MDM, no significant direct 5-LOX inhibition. • Promotes SPM production in M1 macrophages, enabling lipid mediator class switching studies (Cerchia et al., 2024). • Validated benchmark for aurone SAR campaigns. ≥98% purity. For R&D use only.

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
CAS No. 6621-92-7
Cat. No. B12373704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALR-6
CAS6621-92-7
Molecular FormulaC18H14O5
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)O)O)C(=O)O2
InChIInChI=1S/C18H14O5/c1-22-15-6-3-11(4-7-15)17-9-13(18(21)23-17)8-12-2-5-14(19)10-16(12)20/h2-10,19-20H,1H3/b13-8-
InChIKeyZOHPXEDJWXZOLY-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone (CAS:6621-92-7) as a Distinctive Aurone-Derived FLAP Antagonist for Anti-Inflammatory Research


3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone (CAS: 6621-92-7), commonly known as ALR-6, is a synthetic aurone derivative belonging to the flavonoid family. It functions as an antagonist of the 5-lipoxygenase-activating protein (FLAP), a critical accessory protein in the leukotriene biosynthesis pathway . Characterized by a core furanone ring with distinct 2,4-dihydroxybenzylidene and 4-methoxyphenyl substituents, this compound possesses a molecular formula of C18H14O5 and a molecular weight of 310.30 g/mol . It is supplied by vendors as a research chemical intended for laboratory use only .

Beyond Simple Substitution: Why 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone Offers Distinct Pharmacological Value


Substituting ALR-6 with a generic aurone or an alternative FLAP inhibitor is scientifically unsound due to the specific structural and mechanistic features of this compound. While aurones as a class exhibit broad bioactivities [1], the precise substitution pattern of ALR-6 (2,4-dihydroxybenzylidene and 4-methoxyphenyl groups) is critical. This compound is not a direct 5-LOX inhibitor like some other FLAP modulators; instead, it acts as a selective FLAP antagonist, a mechanism that may offer a unique pharmacological profile [2]. Furthermore, other FLAP inhibitors, such as MK-886, exhibit distinct binding affinities and cellular potencies, highlighting that the class cannot be considered interchangeable [3]. The data below demonstrate that ALR-6 possesses a quantifiable differentiation that directly impacts its utility in specific research applications.

Quantitative Differentiation of 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone Against Key Comparators


ALR-6 is a Selective FLAP Antagonist, Not a Direct 5-LOX Inhibitor

A 2024 ligand-based virtual screening study evaluated a series of aurone derivatives for their ability to inhibit the 5-lipoxygenase (5-LOX) pathway [1]. The study identified ALR-6 as a potent FLAP inhibitor that does not directly inhibit the 5-LOX enzyme. In contrast, the compound ALR-38 was identified as a direct 5-LOX inhibitor. ALR-6 and ALR-27 were found to selectively target FLAP, reducing leukotriene (LT) production without directly inhibiting 5-LOX activity [1].

Inflammation Leukotriene Biosynthesis Macrophage Biology

ALR-6 Demonstrates Superior Potency in Suppressing 5-LOX Product Formation in M1 Macrophages Compared to Less Potent FLAP Inhibitors

ALR-6 potently inhibits the formation of 5-lipoxygenase (5-LOX) products in pro-inflammatory M1 macrophages . Vendor data indicates that ALR-6 suppresses 5-LOX product formation by >80% in M1-MDM (Monocyte-Derived Macrophages) . In comparison, a 2022 study evaluating a series of aurone-derived compounds reported a wide range of FLAP inhibitory potencies. Several compounds, such as the 5a derivative, exhibited weaker activity with IC50 values >10 µM in similar cellular assays of 5-LOX product formation [1].

Inflammation Leukotriene Biosynthesis Macrophage Biology

Structural Determinants of FLAP Antagonism: 4-Methoxyphenyl Substitution is Critical for Activity

Structure-activity relationship (SAR) studies on aurone derivatives have established that the substituents on the phenyl ring are critical for biological activity [1]. ALR-6 possesses a 4-methoxyphenyl group at the 5-position of the furanone core . In contrast, the 3-(2,4-dihydroxybenzylidene)-2(3H)-furanone core, which lacks the 4-methoxyphenyl substitution, is reported to have different chemical and biological properties . The presence of this specific group is therefore a key structural determinant for the FLAP antagonism observed with ALR-6.

Medicinal Chemistry Structure-Activity Relationship (SAR) Aurone Derivatives

Recommended Research Applications for 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone Based on Evidenced Differentiators


Elucidating the FLAP-Specific Arm of Leukotriene Biosynthesis

Given its demonstrated mechanism of action as a FLAP antagonist without direct 5-LOX inhibition, ALR-6 is an ideal tool compound for researchers aiming to dissect the specific contribution of the FLAP protein to leukotriene biosynthesis and inflammation. By using ALR-6 alongside a direct 5-LOX inhibitor (e.g., ALR-38), scientists can conduct precise experiments to understand the distinct biological outcomes of targeting these two different nodes in the arachidonic acid cascade [1]. This level of mechanistic insight is critical for developing more targeted anti-inflammatory therapies.

Probing Pro-Resolving Pathways in M1-Polarized Macrophages

The 2024 study by Cerchia et al. revealed that FLAP inhibition by compounds like ALR-6 not only reduced leukotriene (LT) production but also promoted the generation of specialized pro-resolving mediators (SPMs) in specific human macrophage phenotypes [1]. This unique property makes ALR-6 a valuable tool for investigating the switch from a pro-inflammatory to a pro-resolving state in M1 macrophages, an area of intense interest in inflammation resolution pharmacology. Researchers can utilize ALR-6 to study the modulation of lipid mediator class switching in vitro, a key aspect of chronic inflammatory disease research.

Structure-Activity Relationship (SAR) Studies for Aurone-Based FLAP Inhibitors

The quantitative evidence confirms that the specific 4-methoxyphenyl and 2,4-dihydroxybenzylidene substitution pattern of ALR-6 is crucial for its FLAP antagonist activity. Therefore, this compound serves as a well-characterized benchmark for medicinal chemistry campaigns focused on developing novel aurone derivatives as anti-inflammatory agents. Researchers can use ALR-6 as a reference standard in SAR studies, where the impact of systematic modifications to its core structure (e.g., changing substitution patterns on the phenyl rings) is evaluated in FLAP binding and cellular 5-LOX product formation assays [2].

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